

An In-depth Technical Guide to 2-Hydroxy-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-2-hydroxybenzaldehyde

Cat. No.: B016314

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic information, synthesis, and potential applications of 2-Hydroxy-3-chlorobenzaldehyde, a versatile aromatic aldehyde with significant relevance in synthetic chemistry and drug discovery.

Core Chemical Information

2-Hydroxy-3-chlorobenzaldehyde, also known as 3-chlorosalicylaldehyde, is a substituted aromatic compound featuring a hydroxyl, a chloro, and a formyl group attached to a benzene ring. This unique substitution pattern imparts specific reactivity and makes it a valuable intermediate in the synthesis of a wide range of more complex molecules.

Table 1: General and Physical Properties of 2-Hydroxy-3-chlorobenzaldehyde

Property	Value	Reference(s)
IUPAC Name	2-Hydroxy-3-chlorobenzaldehyde	[1]
Synonyms	3-Chlorosalicylaldehyde, 3-Chloro-2-hydroxybenzaldehyde	[1]
CAS Number	1927-94-2	[1]
Molecular Formula	C ₇ H ₅ ClO ₂	[1]
Molecular Weight	156.57 g/mol	[2]
Appearance	Yellow solid	
Melting Point	42-44 °C	
Boiling Point	63 °C at 5 mmHg	
InChI Key	DOHOPUBZLWVZMZ-UHFFFAOYSA-N	[1]

Table 2: Spectroscopic Data Summary for 2-Hydroxy-3-chlorobenzaldehyde

Spectroscopic Technique	Key Features and Predicted Data	Reference(s)
¹ H NMR	Aromatic protons (~6.9-7.6 ppm), Aldehydic proton (~9.8 ppm), Hydroxyl proton (broad signal)	[3]
¹³ C NMR	Aromatic carbons (~120-160 ppm), Carbonyl carbon (~190 ppm)	[3][4]
FT-IR (cm ⁻¹)	O-H stretch (broad, ~3200-3400), C=O stretch (~1650-1700), Aromatic C-H stretch (~3000-3100), C-Cl stretch (~600-800)	[5]
Mass Spectrometry	Molecular ion peak (M ⁺) and fragmentation patterns corresponding to the loss of functional groups.	

Synthesis of 2-Hydroxy-3-chlorobenzaldehyde

The synthesis of 2-Hydroxy-3-chlorobenzaldehyde can be achieved through various organic reactions. The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols and is applicable for the synthesis of this compound from 2-chlorophenol.

Experimental Protocol: Reimer-Tiemann Reaction

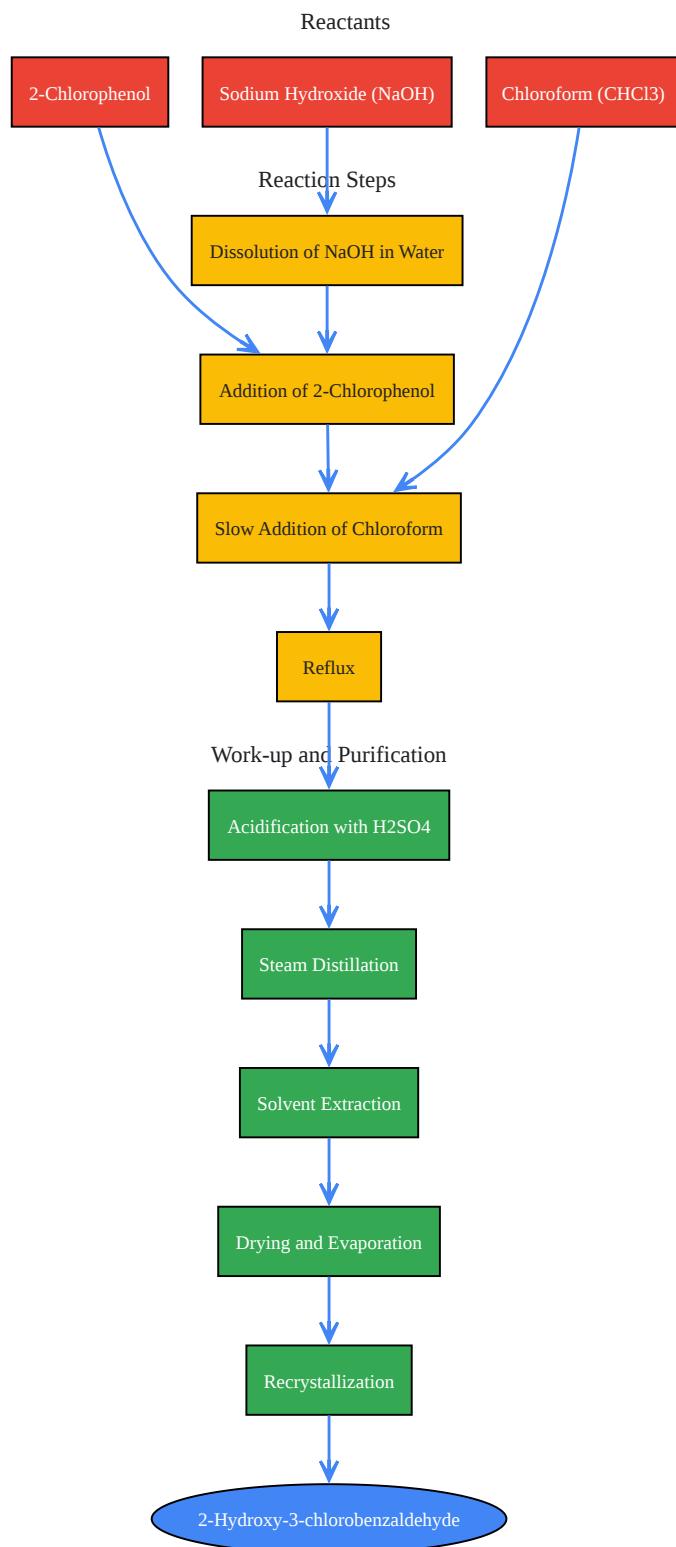
This protocol details the synthesis of 2-Hydroxy-3-chlorobenzaldehyde from 2-chlorophenol.

Materials:

- 2-chlorophenol
- Sodium hydroxide (NaOH)

- Chloroform (CHCl_3)
- Sulfuric acid (H_2SO_4)
- Diethyl ether
- Magnesium sulfate (MgSO_4), anhydrous
- Hexane

Equipment:


- Round-bottom flask with a reflux condenser and dropping funnel
- Stirring apparatus
- Heating mantle
- Steam distillation apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

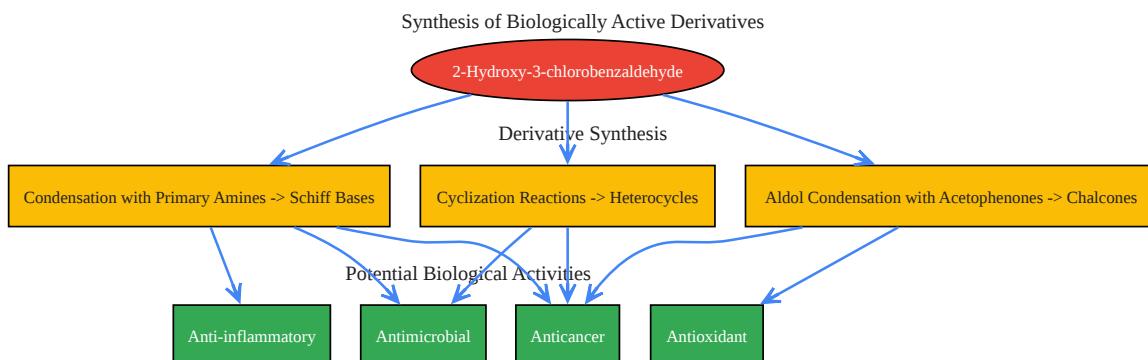
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium hydroxide in water.
- Addition of 2-chlorophenol: To the stirred NaOH solution, add 2-chlorophenol.
- Addition of Chloroform: Slowly add chloroform to the reaction mixture through the dropping funnel while maintaining the temperature.
- Reflux: After the addition is complete, heat the mixture under reflux for several hours.
- Work-up:
 - Acidify the reaction mixture with dilute sulfuric acid.

- Perform steam distillation to separate the product from the reaction mixture.
- Extract the distillate with diethyl ether.
- Dry the ether extract over anhydrous magnesium sulfate.
- Evaporate the ether to obtain the crude product.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system like hexane.

Experimental Workflow for Reimer-Tiemann Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2-Hydroxy-3-chlorobenzaldehyde via the Reimer-Tiemann reaction.


Applications in Drug Discovery and Development

2-Hydroxy-3-chlorobenzaldehyde serves as a crucial building block in the synthesis of various biologically active compounds. Its derivatives, particularly Schiff bases and chalcones, have garnered significant interest due to their potential therapeutic properties.

Precursor for Biologically Active Molecules

The aldehyde and hydroxyl functionalities of 2-Hydroxy-3-chlorobenzaldehyde provide reactive sites for the synthesis of a diverse range of derivatives.

- **Schiff Bases:** Condensation of 2-Hydroxy-3-chlorobenzaldehyde with primary amines yields Schiff bases. These compounds have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities[5][6]. The imine group in Schiff bases is often crucial for their biological function.
- **Chalcones:** Aldol condensation of 2-Hydroxy-3-chlorobenzaldehyde with acetophenones leads to the formation of chalcones. Chalcones are known to exhibit a wide spectrum of biological activities, including antioxidant and anticancer properties[2].
- **Heterocyclic Compounds:** The molecule can also be used as a starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many approved drugs[2].

[Click to download full resolution via product page](#)

Caption: Synthesis pathways to biologically active derivatives from 2-Hydroxy-3-chlorobenzaldehyde.

Potential Mechanisms of Action of Derivatives

While specific signaling pathways for 2-Hydroxy-3-chlorobenzaldehyde are not extensively documented, the mechanisms of its derivatives provide insights into its potential therapeutic relevance.

- **Antimicrobial Action:** Schiff base derivatives of halogenated phenols can interfere with microbial growth through mechanisms such as inhibiting essential enzymes or disrupting cell membrane integrity[5]. The general mechanism of antimicrobial agents often involves interference with cell wall synthesis, plasma membrane integrity, nucleic acid synthesis, ribosomal function, or folate synthesis[7].
- **Antioxidant Activity:** The phenolic hydroxyl group in hydroxybenzaldehydes is a key contributor to their antioxidant properties. These compounds can act as free radical scavengers by donating a hydrogen atom, thereby neutralizing reactive oxygen species (ROS) and mitigating oxidative stress[8][9]. This activity is crucial in preventing cellular damage implicated in various diseases.

- Anticancer Potential: Derivatives of 2-Hydroxy-3-chlorobenzaldehyde have shown promise as anticancer agents[10][11]. The proposed mechanisms include the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) pathway[12].

Safety and Handling

2-Hydroxy-3-chlorobenzaldehyde should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Table 3: Hazard and Safety Information for 2-Hydroxy-3-chlorobenzaldehyde

Category	Information	Reference(s)
GHS Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[1]
GHS Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1]
Personal Protective Equipment	Safety glasses, gloves, and a lab coat should be worn. Work in a well-ventilated area or under a fume hood.	
Storage	Store in a cool, dry, and well-ventilated place away from incompatible materials.	

This technical guide provides a foundational understanding of 2-Hydroxy-3-chlorobenzaldehyde for researchers and professionals in drug development. Its versatile chemistry and the biological potential of its derivatives make it a compound of continuing interest in the pursuit of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-3-hydroxybenzaldehyde | 56962-10-8 | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojs.wiserpub.com [ojs.wiserpub.com]
- 7. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with *Angiostrongylus cantonensis* young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy-3-chlorobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016314#2-hydroxy-3-chlorobenzaldehyde-basic-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com